molecular formula C21H20F3N5O2S B305523 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Número de catálogo B305523
Peso molecular: 463.5 g/mol
Clave InChI: IKBSPZMNSPTZJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has attracted the attention of researchers for its potential use in treating various diseases. In

Mecanismo De Acción

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking the activity of BTK, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide prevents the activation of downstream signaling pathways that are involved in the survival and proliferation of B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis, making 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have potent activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to inhibit the growth of various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to have immunomodulatory effects, which may make it useful for the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its potency and specificity for BTK. This makes it a useful tool for studying the role of BTK in various diseases. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its poor solubility, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One area of interest is the development of combination therapies that include 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. This may enhance the efficacy of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide and reduce the risk of resistance. Another area of interest is the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in combination with other immunomodulatory agents, which may enhance its therapeutic potential. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

Métodos De Síntesis

The synthesis of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves a multistep process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-mercapto-4-methyl-5H-1,2,4-triazole to obtain the desired product. The final step involves the reaction of the product with 4-methylbenzoyl chloride to form 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. The synthesis method for 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This makes 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Propiedades

Nombre del producto

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Fórmula molecular

C21H20F3N5O2S

Peso molecular

463.5 g/mol

Nombre IUPAC

2-methyl-N-[[4-methyl-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H20F3N5O2S/c1-13-6-3-4-9-16(13)19(31)25-11-17-27-28-20(29(17)2)32-12-18(30)26-15-8-5-7-14(10-15)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,31)(H,26,30)

Clave InChI

IKBSPZMNSPTZJT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

SMILES canónico

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.